7-Ethylisoquinoline-1-carboxylic acid
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Overview
Description
7-Ethylisoquinoline-1-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features an ethyl group at the 7th position and a carboxylic acid group at the 1st position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 7-Ethylisoquinoline-1-carboxylic acid, can be achieved through various methods. One common approach is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or rhodium can facilitate the cyclization reactions under milder conditions and with higher selectivity . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
7-Ethylisoquinoline-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its basic structure and biological activities.
Quinoline: A structural isomer of isoquinoline with similar applications in medicinal chemistry.
7-Methylisoquinoline-1-carboxylic acid: A closely related compound with a methyl group instead of an ethyl group at the 7th position.
Uniqueness
7-Ethylisoquinoline-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-ethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-9-5-6-13-11(12(14)15)10(9)7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
LIYYBGWLMDESJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2C(=O)O |
Origin of Product |
United States |
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